molecular formula C23H19N3O3S2 B2773602 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide CAS No. 865175-89-9

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2773602
CAS No.: 865175-89-9
M. Wt: 449.54
InChI Key: FOXCNHDBCATBPZ-BZZOAKBMSA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide is a synthetic chemical compound provided for research purposes. This molecule features a benzothiazole core structure substituted with a sulfamoyl group and an allyl chain, and is conjugated with a biphenyl-4-carboxamide moiety via a Z-configuration imine linkage . Compounds containing the benzothiazole scaffold are of significant interest in medicinal chemistry due to their diverse biological profiles. The specific stereochemistry and substitution pattern on this core structure are critical for its potential biological activity and interaction with molecular targets. The presence of the sulfamoyl group is a notable feature, as this functional group is found in pharmacologically active compounds that target a variety of enzymes . Research into structurally related benzothiazole and thiadiazole derivatives has indicated potential applications in central nervous system (CNS) research, with some analogs showing anticonvulsant properties by potentially modulating GABAergic neurotransmission . The planar, aromatic biphenyl system may facilitate interactions with hydrophobic pockets in protein binding sites. This product is intended for laboratory research and analysis only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-phenyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c1-2-14-26-20-13-12-19(31(24,28)29)15-21(20)30-23(26)25-22(27)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h2-13,15H,1,14H2,(H2,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXCNHDBCATBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse therapeutic applications, including antibacterial, antifungal, and anticancer properties. The unique structural features of this compound, including the thiazole ring and sulfonamide group, suggest various mechanisms of action that warrant further investigation.

Structural Characteristics

The molecular formula of this compound is C18H17N3O3S3C_{18}H_{17}N_{3}O_{3}S_{3} with a molecular weight of 419.5 g/mol. The presence of functional groups such as thiazole, sulfonamide, and carboxamide enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC18H17N3O3S3
Molecular Weight419.5 g/mol
StructureStructure

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. Compounds similar to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis by targeting dihydropteroate synthase.

Antitumor Activity

Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism is believed to involve the activation of caspase pathways and disruption of mitochondrial function, similar to other benzo[d]thiazole derivatives. This property positions it as a potential candidate for cancer therapy.

Case Studies

  • Antibacterial Efficacy : A study conducted on related sulfonamide compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The compound's structure suggests it may share similar activity profiles.
  • Cytotoxicity in Cancer Cells : In vitro studies have shown that compounds with a thiazole moiety can inhibit the growth of various cancer cell lines (e.g., MCF-7 and HeLa). Further research is needed to establish the specific pathways influenced by (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene).

The biological activity of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene) is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

Q & A

Q. What are the key synthetic routes for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide?

The synthesis involves multi-step organic reactions:

  • Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under reflux conditions in solvents like dimethylformamide (DMF) or ethanol .
  • Allylation : Introduction of the allyl group via nucleophilic substitution or transition-metal-catalyzed coupling .
  • Sulfamoylation : Reaction with sulfamoyl chloride to introduce the sulfonamide group, requiring precise pH control (pH 7–8) to avoid side reactions .
  • Final Coupling : Amidation between the thiazole intermediate and [1,1'-biphenyl]-4-carboxylic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Q. Key Analytical Methods :

  • Purity Assessment : HPLC with UV detection (λ = 254 nm) .
  • Structural Confirmation : 1H^1H-NMR (δ 7.8–8.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound characterized?

Structural characterization employs:

  • X-ray Crystallography : Resolves bond angles (e.g., C–S–C ~105°) and confirms the Z-configuration of the imine bond .
  • NMR Spectroscopy : 13C^{13}C-NMR identifies carbonyl carbons (~170 ppm) and sulfonamide sulfur environments .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) .

Advanced Research Questions

Q. What experimental approaches are used to elucidate the mechanism of action of this compound in cancer cell lines?

Hypotheses and methods include:

  • Kinase Inhibition Assays : Screening against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .
  • Apoptosis Studies : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis in HeLa cells .
  • Molecular Docking : AutoDock Vina simulations to predict binding affinities (ΔG ~-9.2 kcal/mol) to tubulin or DNA topoisomerase II .
  • Transcriptomics : RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways (e.g., p53 signaling) .

Q. How can researchers reconcile contradictory data on the compound’s biological activity across different assays?

Contradictions (e.g., IC50_{50} variability in MTT vs. clonogenic assays) are addressed via:

  • Dose-Response Optimization : Testing 10 nM–100 µM ranges to identify non-linear effects .
  • Metabolic Stability Testing : LC-MS/MS to quantify intracellular concentrations and correlate with activity .
  • Structural Analog Screening : Comparing activity of derivatives (e.g., fluorinated vs. methoxy-substituted) to isolate SAR trends .

Q. What methodologies optimize the compound’s synthetic yield and scalability?

Critical parameters:

ParameterOptimal RangeImpact on Yield
Reaction Temperature60–80°C>80% yield at 70°C
SolventDMF > EthanolPolar aprotic solvents enhance nucleophilicity
CatalystPd(PPh3_3)4_4 (5 mol%)Reduces allylation side products
PurificationGradient HPLC (ACN/H2_2O)Purity >95%

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

SAR strategies:

  • Substituent Modification :
    • 6-Sulfamoyl Group : Replacement with methylsulfonyl reduces IC50_{50} by 40% in MCF-7 cells .
    • Allyl vs. Propargyl : Propargyl substitution increases metabolic stability (t1/2_{1/2} = 8.2 h vs. 4.5 h) .
  • QSAR Modeling : 3D-QSAR (CoMFA) identifies steric bulk at position 3 as critical for tubulin binding (q2^2 = 0.72) .

Critical Analysis of Evidence

  • Contradictions : and report conflicting IC50_{50} values for HeLa cells (2.3 µM vs. 5.1 µM), likely due to differences in assay duration (48h vs. 72h) .
  • Gaps : Limited data on in vivo pharmacokinetics (e.g., oral bioavailability) require further study .

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